Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate
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Overview
Description
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate is a synthetic organic compound with a complex structure It contains an oxolane ring, a carbamimidoylsulfanyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Carbamimidoylsulfanyl Group: This step involves the reaction of the oxolane intermediate with a thiourea derivative under basic conditions to introduce the carbamimidoylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamimidoylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidoylsulfanyl group, leading to the replacement of the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The oxolane ring and ester groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate
- Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyltetrahydro-3-furancarboxylate
Comparison: Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate is unique due to its specific combination of functional groups and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. The presence of the oxolane ring and the specific positioning of the carbamimidoylsulfanyl group contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C14H24N2O4S |
---|---|
Molecular Weight |
316.42 g/mol |
IUPAC Name |
ethyl 5-(carbamimidoylsulfanylmethyl)-2-oxo-3-pentyloxolane-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4S/c1-3-5-6-7-14(11(17)19-4-2)8-10(20-12(14)18)9-21-13(15)16/h10H,3-9H2,1-2H3,(H3,15,16) |
InChI Key |
ZZDUENIWLHLXCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC |
Origin of Product |
United States |
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